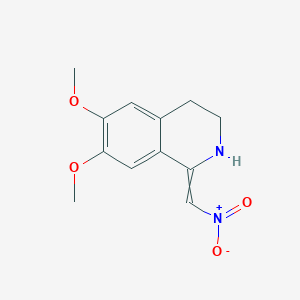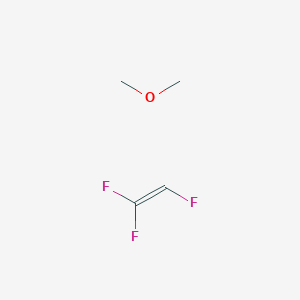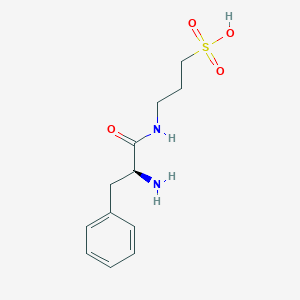
3-(L-Phenylalanylamino)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(L-Phenylalanylamino)propane-1-sulfonic acid is a chemical compound with a unique structure that combines an amino acid derivative with a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(L-Phenylalanylamino)propane-1-sulfonic acid typically involves the reaction of L-phenylalanine with propane-1-sulfonic acid. The process may include steps such as:
Protection of functional groups: Protecting the amino group of L-phenylalanine to prevent unwanted side reactions.
Coupling reaction: Reacting the protected L-phenylalanine with propane-1-sulfonic acid under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(L-Phenylalanylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can modify the amino group or the sulfonic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(L-Phenylalanylamino)propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(L-Phenylalanylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenylalanine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Morpholin-4-yl)propane-1-sulfonic acid (MOPS): A buffer compound with a similar sulfonic acid group but different functional groups.
3-Amino-1-propanesulfonic acid: Another compound with a sulfonic acid group but lacking the phenylalanine moiety.
Uniqueness
3-(L-Phenylalanylamino)propane-1-sulfonic acid is unique due to its combination of an amino acid derivative and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
860399-07-1 |
|---|---|
Fórmula molecular |
C12H18N2O4S |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H18N2O4S/c13-11(9-10-5-2-1-3-6-10)12(15)14-7-4-8-19(16,17)18/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)(H,16,17,18)/t11-/m0/s1 |
Clave InChI |
AYJUHZOCSHVDJD-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCS(=O)(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCCCS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)


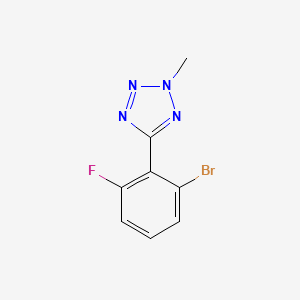
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
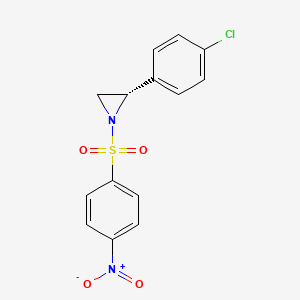
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
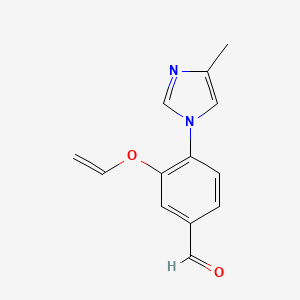
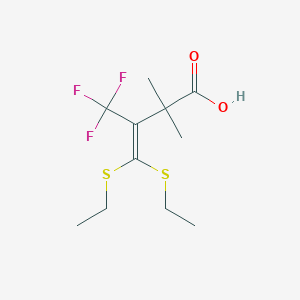
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)

